molecular formula C11H9BrN2OS2 B1243440 3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B1243440
M. Wt: 329.2 g/mol
InChI Key: AEQPPMPJHWBKQA-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-4-thiazolidinone is an organobromine compound.

Scientific Research Applications

Biological Activities and Pharmacological Importance

Thiazolidin-4-ones, including 3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one, are recognized for their considerable bioactivity, serving as a pivotal scaffold in medicinal chemistry. Recent studies underscore the compound's diverse biological activities, including antioxidant, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The modification of substituents in these molecules significantly impacts their biological activity, highlighting their potential as efficacious drug agents (Mech et al., 2021).

Synthetic Development and Green Methodologies

The synthesis of 1,3-thiazolidin-4-one and its functionalized analogs dates back to the mid-nineteenth century. Over the years, advanced synthetic methodologies have been developed, including green chemistry techniques, to obtain these compounds efficiently. The 1,3-thiazolidin-4-one nucleus and its functionalized analogs like glitazones and rhodanines have been integral in commercial pharmaceuticals, with studies indicating a promising future in medicinal chemistry for treating various diseases (Santos et al., 2018).

Synthesis and Biological Applications

Recent decades have seen interdisciplinary research focusing on thiazolidine motifs due to their intriguing properties and presence in various natural and bioactive compounds. These compounds exhibit a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Synthetic approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry have been employed to enhance their pharmacological activities. The versatility of thiazolidine derivatives in therapeutic and pharmaceutical applications is evident, making them valuable in designing next-generation drug candidates (Sahiba et al., 2020).

properties

Product Name

3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C11H9BrN2OS2

Molecular Weight

329.2 g/mol

IUPAC Name

3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9BrN2OS2/c1-7(8-2-4-9(12)5-3-8)13-14-10(15)6-17-11(14)16/h2-5H,6H2,1H3/b13-7+

InChI Key

AEQPPMPJHWBKQA-NTUHNPAUSA-N

Isomeric SMILES

C/C(=N\N1C(=O)CSC1=S)/C2=CC=C(C=C2)Br

SMILES

CC(=NN1C(=O)CSC1=S)C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NN1C(=O)CSC1=S)C2=CC=C(C=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

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